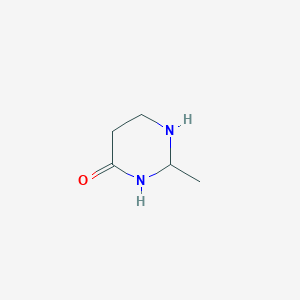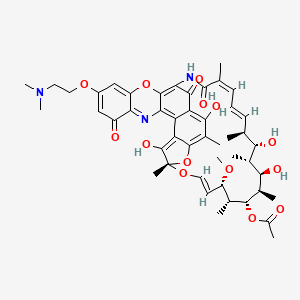
RNA polymerase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RNA polymerase-IN-2 is a compound that inhibits the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. This compound is particularly significant in the study of viral replication and transcription, as it can potentially halt the replication of RNA viruses by targeting their RNA-dependent RNA polymerase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-2 typically involves the use of in vitro transcription systems. These systems utilize bacteriophage RNA polymerases, such as T7, T3, and SP6, to transcribe DNA templates into RNA. The reaction conditions often include a DNA template with a specific promoter sequence, nucleoside triphosphates (NTPs), and the RNA polymerase enzyme .
Industrial Production Methods: Industrial production of this compound involves scaling up the in vitro transcription process. This includes optimizing the reaction conditions to maximize yield and purity. The process may also involve the use of bioreactors and purification techniques such as chromatography to isolate the desired RNA product .
Análisis De Reacciones Químicas
Types of Reactions: RNA polymerase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
RNA polymerase-IN-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of RNA synthesis and modification.
Biology: Employed in the investigation of gene expression and regulation.
Medicine: Potential therapeutic agent for treating RNA virus infections, such as SARS-CoV-2.
Industry: Utilized in the production of RNA-based products, including vaccines and diagnostic tools .
Mecanismo De Acción
RNA polymerase-IN-2 exerts its effects by binding to the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from transcribing RNA from a DNA template, effectively halting viral replication. The molecular targets include the active site of the RNA polymerase, where the compound interferes with the binding of nucleoside triphosphates .
Comparación Con Compuestos Similares
RNA polymerase-IN-2 can be compared with other RNA polymerase inhibitors, such as:
Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits RNA polymerase activity.
Sofosbuvir: Used in the treatment of hepatitis C, it inhibits RNA polymerase .
Uniqueness: this compound is unique in its specific binding affinity and inhibition mechanism, which may offer advantages in terms of potency and selectivity compared to other inhibitors .
Propiedades
Fórmula molecular |
C47H57N3O14 |
|---|---|
Peso molecular |
888.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O14/c1-21-13-12-14-22(2)46(58)49-37-41(56)33-32(36-44(37)63-31-20-28(60-18-16-50(9)10)19-29(52)35(31)48-36)34-43(26(6)40(33)55)64-47(8,45(34)57)61-17-15-30(59-11)23(3)42(62-27(7)51)25(5)39(54)24(4)38(21)53/h12-15,17,19-21,23-25,30,38-39,42,53-55,57H,16,18H2,1-11H3,(H,49,58)/b13-12+,17-15+,22-14-/t21-,23+,24+,25+,30-,38-,39+,42+,47-/m0/s1 |
Clave InChI |
DFEMHOWTZZBZMN-QJLZHFJLSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


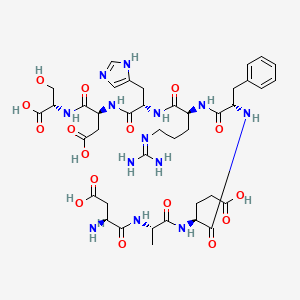
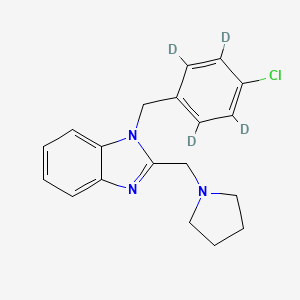
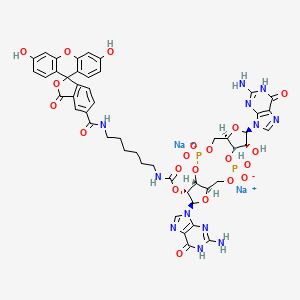
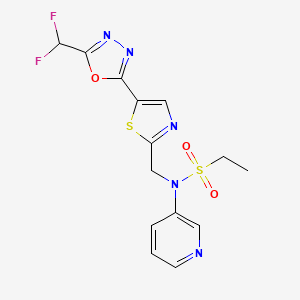
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
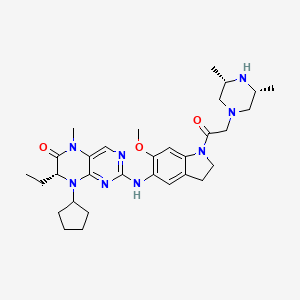
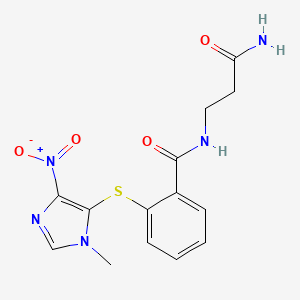
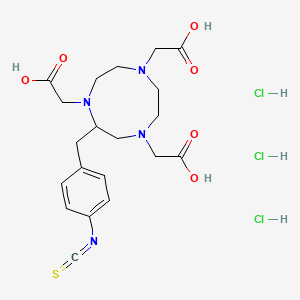
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
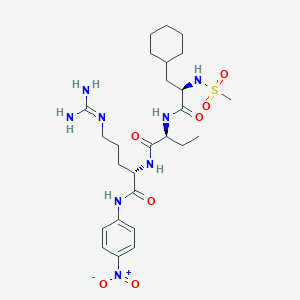
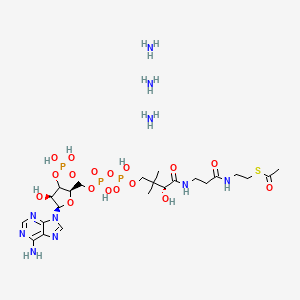
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
